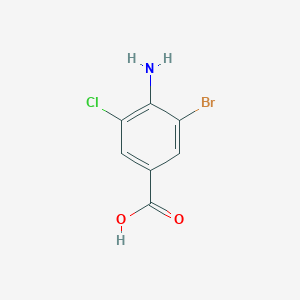

4-Amino-3-bromo-5-chlorobenzoic acid

Overview

Description

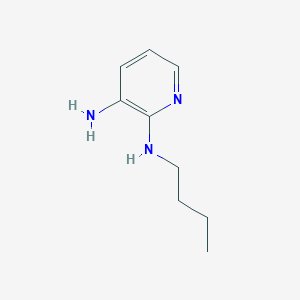

Amino-bromo-chlorobenzoic acids are a type of organic compound that contains an amino group (-NH2), a bromo group (-Br), and a chloro group (-Cl) attached to a benzoic acid backbone . They are typically white to off-white crystalline powders .

Synthesis Analysis

While the specific synthesis process for “4-Amino-3-bromo-5-chlorobenzoic acid” is not available, similar compounds can be synthesized via diazotization reactions followed by reaction with appropriate halides .Molecular Structure Analysis

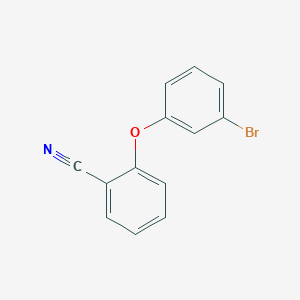

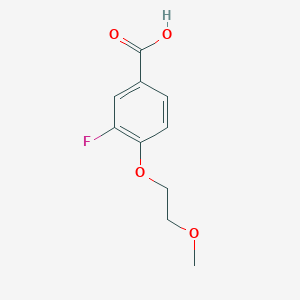

The molecular structure of these compounds typically includes a benzene ring with the amino, bromo, and chloro groups attached at different positions . The exact structure would depend on the positions of these groups on the benzene ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have a molecular weight around 235.46 g/mol .Scientific Research Applications

4-Amino-3-bromo-5-chlorobenzoic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and it is also used in the synthesis of pharmaceuticals, dyes, and other compounds. It can also be used to study the structure and function of enzymes and other proteins, as it has been found to have an inhibitory effect on the activity of certain enzymes. Additionally, this compound has been used in the study of cell signaling pathways and the study of cancer cells.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of therapeutic sglt2 inhibitors , suggesting that ABCBA may also interact with these targets.

Mode of Action

It’s known that benzoic acid derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

ABCBA is a halogenated benzoic acid and can participate in various biochemical pathways. For instance, 3-Bromo-4-chlorobenzoic acid, a similar compound, can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide . This suggests that ABCBA might also be involved in similar biochemical pathways.

Pharmacokinetics

The lipophilicity and water solubility of similar compounds are often considered when predicting their pharmacokinetic properties .

Result of Action

It’s known that similar compounds can have effects on the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ABCBA. Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Amino-3-bromo-5-chlorobenzoic acid in lab experiments is its versatility. It has a wide range of applications in scientific research, and it can be used as a reagent for a range of reactions. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive.

The main limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood. Additionally, it is important to note that this compound can be toxic in high concentrations, and it can be dangerous if not handled properly.

Future Directions

There are a number of potential future directions for 4-Amino-3-bromo-5-chlorobenzoic acid research. These include further research into its mechanism of action, its effects on different types of cells and proteins, and its potential applications in the treatment of various diseases. Additionally, research into the synthesis of this compound from other compounds could lead to more efficient and cost-effective production methods. Finally, further research into the safety and toxicity of this compound could help to ensure its safe and effective use in lab experiments.

Biochemical Analysis

Biochemical Properties

4-Amino-3-bromo-5-chlorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with enzymes involved in aromatic compound metabolism, such as cytochrome P450 enzymes, which are known to catalyze the oxidation of aromatic rings . The nature of these interactions can vary, with the compound potentially acting as a competitive inhibitor or a substrate that undergoes metabolic transformation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in detoxification processes, leading to changes in the levels of specific proteins and enzymes . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes or receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there may be threshold effects, where a certain dosage level is required to observe significant biochemical or physiological changes . At high doses, this compound can cause toxicity, potentially affecting liver and kidney function, as well as other organ systems .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of aromatic compounds. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The interaction with specific enzymes and cofactors can influence the metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . The localization and accumulation of this compound in specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its biological effects. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can affect its interactions with biomolecules and its overall activity .

Properties

IUPAC Name |

4-amino-3-bromo-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSPNDOXYFHEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651700 | |

| Record name | 4-Amino-3-bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874779-57-4 | |

| Record name | 4-Amino-3-bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one](/img/structure/B1385919.png)

![(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1385920.png)